An In-depth Technical Guide to 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride: A Key Intermediate for Neurological Drug Discovery
An In-depth Technical Guide to 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride: A Key Intermediate for Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Design
The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore chemical space beyond traditional flat, aromatic structures. In this context, spirocyclic scaffolds have emerged as a class of "privileged structures" in drug discovery. These unique three-dimensional frameworks, where two rings share a single atom, offer a compelling combination of conformational rigidity and spatial complexity. This rigidity can pre-organize pendant functional groups into well-defined vectors, enhancing binding affinity and selectivity for their biological targets. Furthermore, the inherent three-dimensionality of spirocycles often leads to improved physicochemical properties such as increased solubility and metabolic stability, which are critical for successful drug development, particularly for challenging targets within the central nervous system (CNS).[1][2]
This guide provides a comprehensive technical overview of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride (CAS Number: 1240527-50-7), a valuable building block for the synthesis of novel spirocyclic compounds targeting neurological disorders. Its structure combines the advantageous properties of the 1,4-dioxaspiro[4.5]decane core with a reactive aminomethyl and a hydroxyl group, offering multiple points for further chemical modification. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications. This document will delve into its physicochemical properties, plausible synthetic routes, analytical characterization, and its potential applications in the development of next-generation therapeutics for neurological diseases.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in drug discovery campaigns. The properties of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1240527-50-7 | [3] |
| Molecular Formula | C₉H₁₈ClNO₃ | [3] |
| Molecular Weight | 223.7 g/mol | [3] |
| Appearance | Predicted: White to off-white solid | General knowledge |
| Solubility | Predicted: Soluble in water and polar organic solvents | General knowledge of hydrochloride salts |
| Storage | 2-8°C, sealed, dry | [3] |
Synthesis and Purification
The proposed synthetic route involves a two-step process:
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Cyanohydrin Formation: The synthesis begins with the nucleophilic addition of a cyanide anion to the carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one. This reaction, a cornerstone of organic synthesis, creates a new carbon-carbon bond and introduces a nitrile functionality, which serves as a precursor to the desired aminomethyl group.[4][5][6] The reaction is typically carried out using a source of cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a proton source, often generated in situ from a weak acid, to yield the corresponding cyanohydrin intermediate, 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
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Reduction of the Nitrile: The nitrile group of the cyanohydrin intermediate is then reduced to a primary amine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.[4][7] This reduction step concurrently transforms the nitrile into the aminomethyl group, yielding the free base of the target molecule, 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol.
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Salt Formation: Finally, the free base is converted to its hydrochloride salt to improve its stability and handling properties. This is typically achieved by treating a solution of the amine in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be isolated by filtration.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile
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To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water at 0 °C, add a solution of sodium cyanide (1.1 equivalents) in water.
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Slowly add a weak acid, such as acetic acid, to the reaction mixture while maintaining the temperature at 0-5 °C.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (3-4 equivalents) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C and slowly add a solution of 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile (1 equivalent) in anhydrous THF.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
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Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
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Filter the resulting precipitate and wash it thoroughly with THF.
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Concentrate the filtrate under reduced pressure to obtain the crude 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol.
Step 3: Formation of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride
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Dissolve the crude 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
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Slowly add a solution of hydrogen chloride in the chosen solvent (e.g., 2M HCl in diethyl ether) until the solution becomes acidic.
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The hydrochloride salt should precipitate out of the solution. If necessary, cool the mixture in an ice bath to promote precipitation.
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Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to obtain the final product.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. The following techniques are recommended:
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Resonances corresponding to the protons of the cyclohexane and dioxolane rings, as well as signals for the aminomethyl (-CH₂NH₃⁺) and hydroxyl (-OH) protons. ¹³C NMR: Signals for all nine carbon atoms in the molecule, including the spiro carbon and the carbon of the aminomethyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (broad, ~3000 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and C-O stretches (~1050-1150 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak (or M+H⁺) corresponding to the free base (C₉H₁₇NO₃) at m/z 187.12. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. A suitable method would likely involve a C18 reversed-phase column with a mobile phase of acetonitrile and water containing a modifier like trifluoroacetic acid (TFA). |
| Elemental Analysis | The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should be in close agreement with the calculated values for the molecular formula C₉H₁₈ClNO₃. |
Applications in Drug Discovery
The unique structural features of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride make it a highly attractive starting material for the synthesis of novel compounds targeting the central nervous system. The spirocyclic core provides a rigid scaffold that can be elaborated upon to create molecules with precise three-dimensional arrangements of pharmacophoric elements. This is particularly important for achieving high affinity and selectivity for CNS targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The primary amine and hydroxyl groups serve as versatile handles for a wide range of chemical modifications. For instance, the amine can be acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents. The hydroxyl group can be etherified, esterified, or used as a directing group in further synthetic transformations. This allows for the rapid generation of libraries of diverse spirocyclic compounds for screening against various neurological targets.
Given its structural motifs, this building block is particularly well-suited for the development of potential therapeutics for:
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Neurodegenerative Diseases: The development of small molecules that can modulate targets involved in neuroinflammation, protein aggregation, or neuronal survival is a key strategy in the fight against diseases like Alzheimer's and Parkinson's.[1]
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Psychiatric Disorders: The precise control over the spatial orientation of functional groups afforded by the spirocyclic scaffold can be leveraged to design potent and selective ligands for neurotransmitter receptors and transporters implicated in depression, anxiety, and schizophrenia.
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Pain Management: The development of novel analgesics with improved side-effect profiles often involves targeting specific receptor subtypes or ion channels in the central and peripheral nervous systems.
Logical Flow for Application in a Drug Discovery Program
Caption: Role in a typical drug discovery pipeline.
Conclusion
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutics, particularly for neurological disorders. Its spirocyclic core provides a unique three-dimensional scaffold that can lead to compounds with improved pharmacological properties. While detailed experimental data for this specific compound is not widely published, this guide has provided a comprehensive overview of its properties, a plausible and robust synthetic strategy, and a rationale for its application in modern drug discovery. As the demand for innovative CNS-penetrant drugs continues to grow, the utility of such well-designed, three-dimensional building blocks will undoubtedly increase, paving the way for the development of new and effective treatments for a range of debilitating neurological conditions.
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![Chemical structure of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride](https://i.imgur.com/example.png)
